molecular formula C8H8F2O2 B6334662 1,2-Difluoro-3,4-dimethoxybenzene CAS No. 172657-03-3

1,2-Difluoro-3,4-dimethoxybenzene

Cat. No.: B6334662
CAS No.: 172657-03-3
M. Wt: 174.14 g/mol
InChI Key: CSPHFUKBONQAOI-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a fluorinated aromatic compound, characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene using trifluoromethyl hypofluorite in a solvent such as Freon at low temperatures (around -78°C). This reaction yields this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,4-dimethoxybenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrogenated aromatic compounds.

Scientific Research Applications

1,2-Difluoro-3,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-dimethoxybenzene in various applications involves its ability to participate in electrophilic and nucleophilic aromatic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the aromatic ring, making it more reactive towards certain reagents. Additionally, the methoxy groups can act as electron-donating groups, further modulating the reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: 1,2-Difluoro-3,4-dimethoxybenzene is unique due to the combination of fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

1,2-difluoro-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPHFUKBONQAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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